N-(4-((2-(ethylamino)-6-methylpyrimidin-4-yl)amino)phenyl)-4-methoxybenzenesulfonamide
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Overview
Description
N-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-4-METHOXYBENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, which is known for its presence in many biologically active molecules, including antibiotics and anti-inflammatory agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-4-METHOXYBENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the pyrimidine core. The ethylamino group is introduced via nucleophilic substitution, followed by the attachment of the methoxybenzene sulfonamide moiety through a coupling reaction . The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This includes the use of continuous flow reactors and automated synthesis platforms to scale up the production while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-4-METHOXYBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or sulfonamide groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-4-METHOXYBENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-4-METHOXYBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter biochemical pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
- N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide
Uniqueness
N-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-4-METHOXYBENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonamide group is particularly noteworthy for its role in biological activity, differentiating it from other similar compounds .
Properties
Molecular Formula |
C20H23N5O3S |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-[4-[[2-(ethylamino)-6-methylpyrimidin-4-yl]amino]phenyl]-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C20H23N5O3S/c1-4-21-20-22-14(2)13-19(24-20)23-15-5-7-16(8-6-15)25-29(26,27)18-11-9-17(28-3)10-12-18/h5-13,25H,4H2,1-3H3,(H2,21,22,23,24) |
InChI Key |
XKHMHDGOSANKAC-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=CC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
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